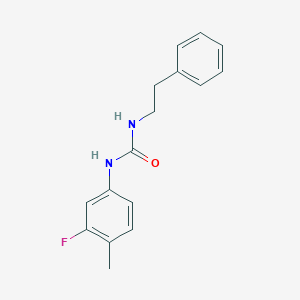
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea, also known as FMPEU, is a novel compound that has been synthesized and studied for its potential use in scientific research. It is a urea derivative that has shown promising results in various areas of research, including neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea involves its selective binding to the GluN2B subunit of the NMDA receptor or the Hsp90 protein. N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea binds to a specific site on these proteins, which leads to a conformational change and modulation of their activity. In the case of the GluN2B subunit, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea enhances its activity by increasing the duration of channel opening and the frequency of channel opening events. This leads to an increase in the influx of calcium ions into the neuron, which may promote synaptic plasticity and neuronal survival. In the case of Hsp90, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea inhibits its function by disrupting the stabilization and folding of oncogenic proteins, which may lead to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea depend on its target protein and the concentration used. In the case of the GluN2B subunit, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been shown to enhance synaptic plasticity, improve learning and memory, and protect neurons against excitotoxicity and ischemia. In the case of Hsp90, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been shown to inhibit cancer cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has several advantages for lab experiments, including its high purity and selectivity for its target proteins. It has also been shown to have low toxicity and good pharmacokinetic properties. However, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea. In neuroscience, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea may have therapeutic implications for various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. In cancer research, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea may be developed as a novel anticancer agent or used in combination with other therapies to enhance their efficacy. Additionally, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea may be modified to improve its pharmacokinetic properties and selectivity for its target proteins.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been shown to have potential in various areas of scientific research. In neuroscience, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been studied for its ability to selectively target and modulate the activity of a specific type of glutamate receptor known as the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological and pathological processes in the brain, including learning and memory, synaptic plasticity, and neurodegeneration. N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been shown to enhance the activity of the GluN2B subunit, which may have therapeutic implications for neurological disorders such as Alzheimer's disease and stroke.
In cancer research, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea targets a specific protein known as heat shock protein 90 (Hsp90), which is involved in the stabilization and function of various oncogenic proteins. By inhibiting Hsp90, N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea may disrupt the signaling pathways that promote cancer cell growth and survival.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-7-8-14(11-15(12)17)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNSUWKCLYRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
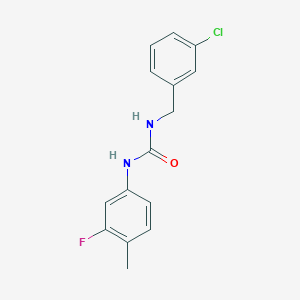

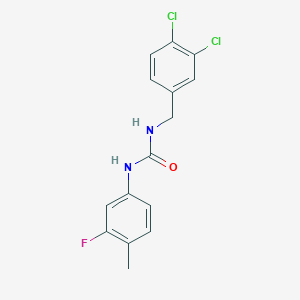
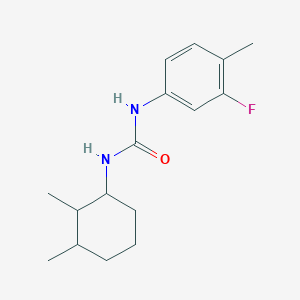
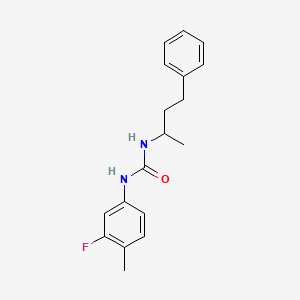

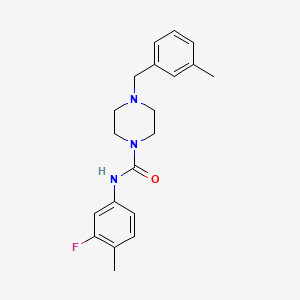

![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)